Allamandicin, known by its clinical name allapinin, is a diterpene alkaloid with pronounced antiarrhythmic properties. It has been the subject of various studies to understand its effects on cardiac rhythm disorders and its mechanism of action. The compound has been utilized in clinical practice, and its efficacy in treating various cardiac rhythm disturbances has been documented. However, there is a scarcity of data regarding its detailed effects and mechanisms, which necessitates a comprehensive analysis of the available literature3.
Allapinin has been shown to exert its antiarrhythmic effects by blocking sodium currents in neurons and cardiomyocytes. Specifically, it decreases the amplitude of sodium currents without altering their voltage-dependent properties, which suggests a unique mechanism of action compared to classic antiarrhythmic agents1. In the context of atrioventricular conduction, allapinin significantly lengthens the P-Q interval and expands the QRS complex, indicating its classification as a class 1 antiarrhythmic drug according to Vaughan Williams' classification. It also appears to have a vagolytic or sympathomimetic action, as evidenced by the shortening of refractory periods in various parts of the cardiac conduction system2.
Allapinin has been extensively used in the treatment of cardiac rhythm disturbances. Its clinical application is guided by general recommendations for class 1C antiarrhythmic drugs, with a noted high efficacy in preventing attacks of paroxysmal atrial fibrillation. The drug's pharmacokinetics and pharmacodynamics have been studied, and it has been found to be effective in managing various types of arrhythmias with a favorable side effect profile3.
In patients with paroxysmal supraventricular tachycardias, allapinin has been demonstrated to substantially inhibit the function of rapid retrograde pathways, which is a major aspect of its action in preventing episodes of this condition. The drug does not significantly affect the function of the atrioventricular node in the anterograde direction, which aligns with the mechanisms of quinidine-like drugs used for supraventricular tachycardias4.
CAS No.: 10314-90-6
CAS No.: 466-09-1
CAS No.: 686-69-1
CAS No.: 83-60-3
CAS No.: 6418-92-4
CAS No.: